3β-Hydroxydesogestrel is a metabolite of Desogestrel, a synthetic progestogen steroid used in hormonal contraceptives. It is formed as an intermediate in the metabolic pathway of Desogestrel, leading to the production of the active metabolite, 3-ketodesogestrel. While 3-ketodesogestrel is primarily responsible for the contraceptive effects, 3β-Hydroxydesogestrel provides valuable insights into the metabolic pathways of Desogestrel and the enzymes involved in its biotransformation [].
3beta-Hydroxydesogestrel is a synthetic progestin, a type of hormone that mimics the effects of progesterone, and is primarily used in contraceptive formulations. This compound is a derivative of desogestrel, which is itself a well-known progestin used in various hormonal contraceptives. The significance of 3beta-Hydroxydesogestrel lies in its structural modifications that enhance its pharmacological properties, making it effective in preventing ovulation and regulating menstrual cycles.
3beta-Hydroxydesogestrel is synthesized from natural steroid precursors, typically derived from plant sources or synthesized in the laboratory. The starting materials often include cholesterol or other sterols, which undergo several chemical transformations to yield the final product.
This compound belongs to the class of steroidal hormones, specifically under progestins. Progestins are categorized based on their chemical structure and biological activity, with 3beta-Hydroxydesogestrel being classified as a second-generation progestin due to its structural similarities to earlier compounds like norethisterone.
The synthesis of 3beta-Hydroxydesogestrel typically involves multi-step organic reactions, including:
The synthesis can be achieved through various methods, including:
These methods allow for precise control over the stereochemistry and functional groups of the final product.
3beta-Hydroxydesogestrel has a complex steroidal structure characterized by four fused rings typical of steroids. Its molecular formula is , and it features a hydroxyl group at the 3-beta position, which is crucial for its biological activity.
3beta-Hydroxydesogestrel participates in several chemical reactions that can modify its structure:
These reactions are often employed in drug formulation processes to optimize the bioavailability and stability of the compound within pharmaceutical preparations.
The mechanism of action for 3beta-Hydroxydesogestrel primarily involves binding to progesterone receptors in target tissues such as the uterus and ovaries. This binding leads to:
Studies have shown that 3beta-Hydroxydesogestrel exhibits high affinity for progesterone receptors, leading to effective contraceptive action with minimal androgenic side effects compared to older progestins.
Relevant analyses indicate that these properties contribute significantly to its effectiveness as a contraceptive agent.
3beta-Hydroxydesogestrel is primarily utilized in:
The ongoing research into this compound continues to explore its broader therapeutic potential beyond conventional contraceptive applications.
3beta-Hydroxydesogestrel (systematic name: (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol) is a monohydroxylated metabolite of the synthetic progestin desogestrel. Its molecular formula is C₂₂H₃₀O₂ (molecular weight: 326.47 g/mol), featuring a β-oriented hydroxyl group at the C3 position of the steroidal A-ring [1] [7]. This stereochemistry is critical for its biochemical behavior, as the equatorial positioning of the C3-OH group influences hydrogen-bonding capacity and enzymatic interactions. The compound’s structure includes signature modifications of third-generation progestins: an 11-methylene group (enhancing progesterone receptor selectivity) and a 13-ethyl substituent (extending half-life) [3] [9].
Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the A-ring adopts a 1,2-conformation, with the C3β-hydroxyl group trans to the C4-C5 double bond. This contrasts sharply with its C3α-epimer (3alpha-hydroxydesogestrel), where the axial hydroxyl group creates steric hindrance near the C4-C5 unsaturation site [4] [5]. The β-configuration allows more efficient access to enzymatic active sites like 3β-hydroxysteroid dehydrogenase (3β-HSD), as evidenced by lower Km values for β-isomers in metabolic assays [2].
Table 1: Stereochemical Differentiation of 3beta- vs. 3alpha-Hydroxydesogestrel
Property | 3beta-Hydroxydesogestrel | 3alpha-Hydroxydesogestrel |
---|---|---|
C3-OH Orientation | Equatorial (β) | Axial (α) |
Hydrogen Bonding | Stabilizes A-ring | Sterically hindered |
Enzymatic Km (CYP2C9) | 6.5 µM* | Higher affinity |
Chromatographic Rf | 0.42 (RP-HPLC) | 0.38 (RP-HPLC) |
*Km value refers to precursor desogestrel hydroxylation [2].
The biosynthesis of 3beta-hydroxydesogestrel is primarily mediated by hepatic cytochrome P450 (CYP) isoforms, notably CYP2C9 and CYP2C19. These enzymes catalyze the stereospecific hydroxylation of desogestrel at C3, yielding the 3β-isomer as the major initial metabolite. Kinetic studies reveal a Km of 6.5 µM and Vmax of 1269 pmol·mg⁻¹·min⁻¹ for CYP2C9-mediated 3β-hydroxylation, with sulfaphenazole (CYP2C9 inhibitor) showing potent inhibition (Ki = 0.91 µM) [2].
Subsequent oxidation to 3-ketodesogestrel (etonogestrel, the bioactive form) is governed by 3β-HSD type 2 (HSD3B2). This membrane-bound enzyme utilizes NAD⁺ as a cofactor to dehydrogenate the C3β-hydroxyl group, forming a ketone at C3. The reaction follows a compulsory-order mechanism where NAD⁺ binding precedes steroid docking [6]. Crucially, 3beta-hydroxydesogestrel’s β-orientation aligns with HSD3B2’s catalytic pocket, which recognizes β-hydroxysteroids via Gln³⁴⁹ and Tyr²⁵³ residues [6]. This specificity explains why the 3α-epimer is a poor substrate for HSD3B2 and accumulates minimally in vivo [2] [5].
Table 2: Key Enzymes in 3beta-Hydroxydesogestrel Metabolism
Enzyme | Reaction Catalyzed | Kinetic Parameters | Inhibitors |
---|---|---|---|
CYP2C9 | Desogestrel → 3beta-Hydroxydesogestrel | Km: 6.5 µM; Vmax: 1269 pmol·mg⁻¹·min⁻¹ | Sulfaphenazole (Ki: 0.91 µM) |
HSD3B2 | 3beta-Hydroxydesogestrel → 3-Ketodesogestrel | Km: ~2.8 µM* | Epicatechin gallate |
*Estimated from analogous steroid substrates [6].
Within steroidogenic pathways, 3beta-hydroxydesogestrel functions as a transient metabolic intermediate in the bioactivation cascade of desogestrel. Its formation represents the rate-limiting step in generating etonogestrel, the ligand that fully activates progesterone receptors [2] [3]. This conversion occurs predominantly in hepatocytes, though extrahepatic tissues (e.g., endometrium) express 3β-HSD and may contribute to local activation [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7